
5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-N-(2-methoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the serotonin receptors , specifically 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) . It has a lower affinity for the dopamine (DA) transporter (DAT) but exhibits high affinity for the aforementioned serotonin receptors . As a 5-HT2A receptor agonist , it produces hallucinogenic effects .
Biochemical Pathways
The compound increases the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in various regions of the brain, including the striatum, nucleus accumbens, and frontal cortex . This leads to altered perception and consciousness, characteristic of hallucinogenic effects .
Pharmacokinetics
Related compounds show rapid onset of effects (20-30 minutes) with peak effects occurring between 1 to 15 hours after administration . The effects last about 3 to 6 hours .
Result of Action
The compound’s action results in hallucinogenic effects in subjects . It also has a potent cytotoxic effect demonstrated in certain cell lines . Repeated administration can lead to decreased response to the compound and oxidative DNA damage in some regions of the brain .
Action Environment
Environmental factors such as the subject’s age, health status, and concurrent use of other substances can influence the compound’s action, efficacy, and stability. For instance, exposure during adolescence can lead to long-term memory impairment and cognitive flexibility issues .
Properties
IUPAC Name |
5-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18-10-15(22-3)13(19)8-12(18)16(20)17-9-11-6-4-5-7-14(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHITQTXCLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
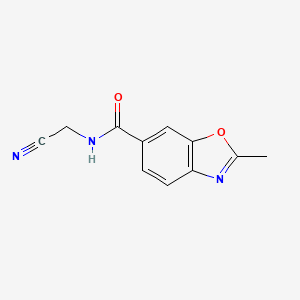

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)
![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)
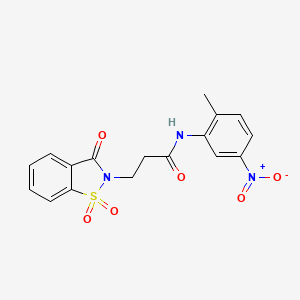


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)
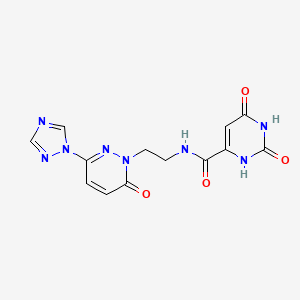
![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)
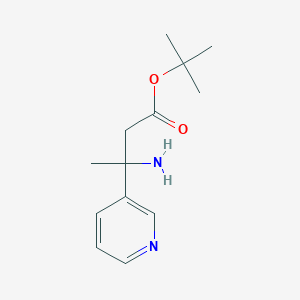
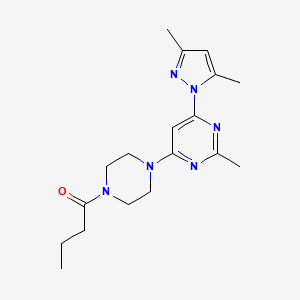
![12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2945514.png)
